molecular formula C12H11F4N3 B14224082 4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile CAS No. 827322-79-2

4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile

Cat. No.: B14224082
CAS No.: 827322-79-2
M. Wt: 273.23 g/mol
InChI Key: NEMNRLJBEVLKBI-UHFFFAOYSA-N
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Description

4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile is an organic compound that features a piperazine ring substituted with a fluoro and trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile typically involves multiple steps. One common method includes the reaction of 4-fluoro-3-(trifluoromethyl)aniline with piperazine in the presence of a suitable catalyst. The reaction conditions often involve heating the reactants in a solvent such as acetonitrile or dimethylformamide (DMF) under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity by forming strong interactions with the target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile is unique due to the combination of its piperazine ring and the fluoro and trifluoromethyl groups. This structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable in drug design and materials science .

Properties

CAS No.

827322-79-2

Molecular Formula

C12H11F4N3

Molecular Weight

273.23 g/mol

IUPAC Name

4-[4-fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile

InChI

InChI=1S/C12H11F4N3/c13-11-2-1-9(7-10(11)12(14,15)16)19-5-3-18(8-17)4-6-19/h1-2,7H,3-6H2

InChI Key

NEMNRLJBEVLKBI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C#N)C2=CC(=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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